(5-Bromo-2-ethoxypyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

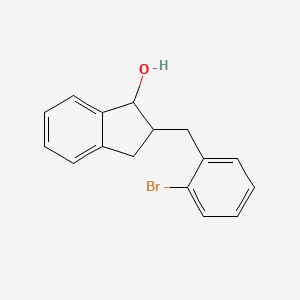

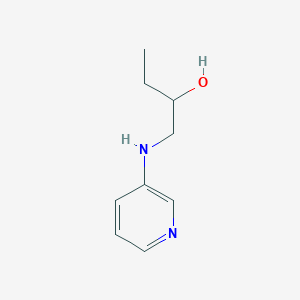

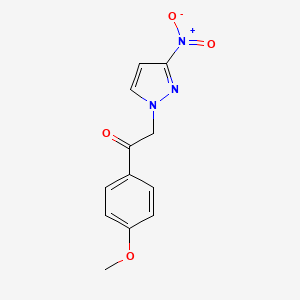

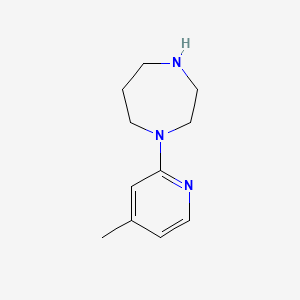

“(5-Bromo-2-ethoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H10BrNO2 . It belongs to the category of pyridines. The compound has a molecular weight of 232.08 g/mol .

Synthesis Analysis

The synthesis of “this compound” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 232.074 g/mol . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Ligand Exchange Reactions

The study by Klausmeyer et al. (2003) explored ligand exchange reactions involving methoxide in the presence of alcohols, demonstrating the compound's reactivity and potential applications in creating complex organometallic structures. This research could pave the way for novel catalysts or reactive intermediates in organometallic chemistry (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).

Photochemical Studies

Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals, indicating the compound's utility in studying photochemical reactions and the formation of cation radicals. This research highlights its role in understanding the mechanisms underlying photochemical processes (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Synthesis of Natural Products

Akbaba et al. (2010) detailed the total synthesis of a biologically active, naturally occurring compound, showcasing the versatility of (5-Bromo-2-ethoxypyridin-3-yl)methanol in synthesizing complex natural products. This work emphasizes its potential in the synthesis of compounds with pharmaceutical relevance (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Reactions with Hydrochloric Acid

Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid, revealing the compound's reactions and transformations under acidic conditions. This research provides insight into its chemical behavior, potentially useful in designing synthetic pathways for chemical manufacturing (Hertog & Bruyn, 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name |

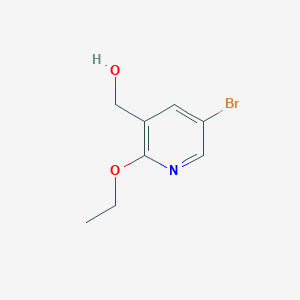

(5-bromo-2-ethoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAQUMUYRZSHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)